An In-depth Technical Guide to Ethyl Chroman-2-carboxylate: Structure, Properties, and Applications
An In-depth Technical Guide to Ethyl Chroman-2-carboxylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chroman-2-carboxylate is a chiral heterocyclic compound built upon the privileged chroman scaffold, a core structure present in numerous biologically active molecules, including natural products and synthetic drugs.[1] The stereochemistry at the C2 position is a critical determinant of biological activity, making the synthesis and characterization of its enantiomers a subject of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of ethyl chroman-2-carboxylate, covering its chemical structure, physicochemical properties, detailed synthetic methodologies for both racemic and enantiopure forms, and an exploration of its potential biological significance based on the activities of closely related analogues.
Chemical Identity and Physicochemical Properties
Ethyl chroman-2-carboxylate, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a key intermediate in organic synthesis.[1] The racemic mixture is identified by the CAS Number 24698-77-9.[1] While a specific CAS number for the individual (S)- and (R)-enantiomers are not consistently reported in public databases, they are the primary targets for stereoselective synthesis due to the differential biological activities often observed between enantiomers.[1]
The structural backbone is a chroman ring system—a dihydropyran ring fused to a benzene ring—with an ethyl ester substituent at the 2-position. This chiral center is the source of its optical activity and its significance in asymmetric synthesis.
Table 1: Physicochemical Properties of Racemic Ethyl Chroman-2-carboxylate
| Property | Value | Source(s) |
| CAS Number | 24698-77-9 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Physical Form | Liquid | [1][2] |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1][2] |
| InChI Key | PSOZUQKKUGXCEN-UHFFFAOYSA-N | [1][2] |
Note: Specific values for boiling point, density, and refractive index are not consistently available in peer-reviewed literature and commercial databases. Researchers should determine these properties experimentally for their specific samples.
Spectroscopic Properties
Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of ethyl chroman-2-carboxylate.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic protons on the C3 and C4 carbons of the chroman ring, the chiral proton at C2, and the aromatic protons of the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (typically in the 160-185 ppm region), the carbons of the aromatic ring, and the aliphatic carbons of the chroman ring and the ethyl group.[3]
-
FTIR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically observed around 1735 cm⁻¹. Other key peaks include those corresponding to the C-O stretches of the ether and ester functionalities.[4]
-
Mass Spectrometry: Under soft ionization techniques, chroman derivatives can form radical cation molecular ions.[5] The fragmentation pattern of ethyl chroman-2-carboxylate would be expected to show characteristic losses of the ethoxy group (-OEt) or the entire ester group (-COOEt).[6]
Synthesis Methodologies
The synthesis of ethyl chroman-2-carboxylate can be approached through several routes to yield either the racemic mixture or, more importantly for pharmaceutical applications, the individual enantiomers. Key strategies include racemic synthesis, asymmetric organocatalysis, and enzymatic kinetic resolution.
Racemic Synthesis: Michael Addition-Cyclization
A common and straightforward method for preparing racemic ethyl chroman-2-carboxylate involves a base-catalyzed tandem Michael addition-cyclization reaction between salicylaldehyde and ethyl acrylate.[7]
-
Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq) in a high-boiling solvent such as toluene, or under solvent-free conditions.
-
Catalysis: Add a catalytic amount of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).
-
Reaction Conditions: Heat the mixture to 80-110°C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield racemic ethyl chroman-2-carboxylate.[7]
Enantioselective Synthesis: Asymmetric Organocatalysis
Accessing enantiomerically pure (S)-ethyl chroman-2-carboxylate is most efficiently achieved through an asymmetric intramolecular oxa-Michael addition. This reaction is catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids.
-
Precursor Synthesis: First, synthesize the precursor, (E)-ethyl 3-(2-hydroxyphenyl)acrylate, via a Horner-Wadsworth-Emmons reaction between salicylaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) using a base like sodium hydride (1.1 eq) in anhydrous THF at 0°C to room temperature. Purify the acrylate precursor by column chromatography.[7]
-
Asymmetric Cyclization: To a solution of (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) at a controlled temperature (e.g., -20°C), add the cinchona-alkaloid-based bifunctional organocatalyst (e.g., a thiourea or squaramide derivative, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 24-48 hours, monitoring its progress by chiral High-Performance Liquid Chromatography (HPLC).
-
Purification and Analysis: Upon completion, remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield (S)-ethyl chroman-2-carboxylate. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.[7]
Enantiomeric Separation: Enzymatic Kinetic Resolution
An alternative to asymmetric synthesis is the resolution of the racemic mixture. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes lipases to selectively react with one enantiomer, allowing for the separation of both.
-
Reaction Setup: Suspend racemic ethyl chroman-2-carboxylate (1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). A co-solvent like toluene or tert-butanol can be added to improve solubility.[8]
-
Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435, 100 mg), to the suspension.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C) in a temperature-controlled shaker. The lipase will selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid.
-
Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC. Stop the reaction at approximately 50% conversion to achieve high e.e. for both components.
-
Work-up and Separation: Remove the enzyme by filtration. Separate the aqueous and organic layers. The organic layer contains the unreacted (S)-ethyl chroman-2-carboxylate. Acidify the aqueous layer (to pH 2-3 with 1 M HCl) and extract with ethyl acetate to recover the (R)-chroman-2-carboxylic acid.
-
Purification: Dry and concentrate the respective organic layers. Further purification of the ester and the acid can be performed by column chromatography if necessary.
Biological Activity and Applications in Drug Development
While specific biological data for ethyl chroman-2-carboxylate is not extensively documented in public literature, the broader class of chroman derivatives exhibits a wide range of pharmacological activities, underscoring its potential as a valuable scaffold in drug discovery.[1] The chirality at the C2 position is often crucial for therapeutic efficacy and selectivity.
Potential Therapeutic Areas
-
Anticancer Activity: Chroman-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[9] For instance, certain chroman carboxamide analogs have shown growth inhibitory activity against the MCF-7 breast cancer cell line.[9] The mechanism of action for some chroman derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as Acetyl-CoA carboxylases (ACCs).[9]
-
Antioxidant and Anti-inflammatory Properties: The chroman ring is the core structure of tocopherols (Vitamin E), which are well-known for their antioxidant properties. This suggests that derivatives of ethyl chroman-2-carboxylate may possess radical scavenging capabilities.
-
Metabolic Disorders: Derivatives of chroman-2-carboxylic acid have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are key targets in the treatment of metabolic diseases like type 2 diabetes.[1]
Table 2: Representative Biological Activities of Chroman Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI₅₀ | 40.9 µM | [9] |
| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI₅₀ | 41.1 µM | [9] |
| Chromone-2-carboxamide derivative 13 | Multiple | IC₅₀ | 0.9–10 µM | [9] |
| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC₅₀ | 0.578–1.406 µM | [9] |
Role as a Chiral Building Block
Enantiomerically pure (S)- or (R)-ethyl chroman-2-carboxylate serves as a versatile chiral building block.[1] The ester and the chroman ring system provide functional handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles for the development of novel therapeutics.[1]
Safety and Handling
According to supplier safety data sheets, ethyl chroman-2-carboxylate is classified as a warning-level hazard.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl chroman-2-carboxylate is a fundamentally important chiral molecule with significant potential in the field of drug discovery and development. Its synthesis, particularly in an enantioselective manner, is achievable through well-established organocatalytic and enzymatic methods. While direct biological data on this specific ester is limited, the extensive research on the chroman scaffold strongly suggests its potential as a precursor to novel therapeutic agents. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and further investigate the properties and applications of this versatile compound.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)
- BenchChem. (2025). In-Depth Technical Guide: (S)
- BenchChem. (2025).
- BenchChem. (2025). Assessing the Purity of (S)-Ethyl Chroman-2-carboxylate: A Comparative Guide to Analytical Techniques. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
-
ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (2018). µATR-FTIR spectrum of sample 202, showing typical signals of metal carboxylates. Retrieved from [Link]
-
ResearchGate. (2019). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [Link]
-
MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central (PMC). (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]
-
ResearchGate. (2001). Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- BenchChem. (2025).
-
Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
-
University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
-
Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Condensation of Salicylaldehydes with Ethyl 4,4,4-Trichloro-3-oxobutanoate: A Facile Approach for the Synthesis of Substituted 2H-Chromene-3-carboxylates. Retrieved from [Link]
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
